molecular formula C6H5NO4 B3357360 3-Acetyl-4-hydroxy-1H-pyrrole-2,5-dione CAS No. 72543-14-7

3-Acetyl-4-hydroxy-1H-pyrrole-2,5-dione

Cat. No.: B3357360
CAS No.: 72543-14-7
M. Wt: 155.11 g/mol
InChI Key: LOBUCBHHIBFQIS-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-1H-pyrrole-2,5-dione is a pyrrole-dione derivative characterized by a five-membered heterocyclic core with acetyl and hydroxyl substituents at the 3- and 4-positions, respectively. While direct studies on this compound are sparse in the provided evidence, its structural analogs—particularly diketopiperazines and related dione-containing compounds—exhibit significant bioactivity, including antiviral and enzyme inhibitory properties. For instance, diketopiperazine derivatives such as albonoursin (a 2,5-diketopiperazine) demonstrate potent antiviral activity against H1N1 influenza virus , suggesting that the dione moiety and substituent patterns are critical for biological interactions. The acetyl and hydroxy groups in this compound may enhance stability or modulate electronic properties, influencing its reactivity and pharmacokinetic profile compared to simpler analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-4-hydroxypyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c1-2(8)3-4(9)6(11)7-5(3)10/h1H3,(H2,7,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBUCBHHIBFQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716376
Record name 3-Acetyl-4-hydroxy-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72543-14-7
Record name 3-Acetyl-4-hydroxy-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-hydroxy-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diketone with an amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-hydroxy-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in dihydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acetyl and hydroxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.

Major Products

The major products formed from these reactions include:

    Oxidized derivatives: Quinones and other oxidized forms.

    Reduced derivatives: Dihydroxy compounds.

    Substituted derivatives: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research has highlighted the potential of 3-acetyl-4-hydroxy-1H-pyrrole-2,5-dione derivatives in medicinal chemistry. These compounds exhibit a range of pharmacological activities such as:

  • Anti-inflammatory Effects : Studies have demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies or lipopolysaccharide .
  • Antimicrobial Activity : The antibacterial properties of these derivatives have been evaluated against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated significant antibacterial activity, particularly for specific derivatives .

Case Study: Structural Analysis
A detailed structural analysis using NMR and X-ray diffraction has shown that the compound can form distinct stereoisomers, which may influence its biological activity. The strongest anti-inflammatory effects were observed in specific derivatives that demonstrated enhanced inhibition of PBMC proliferation .

Organic Synthesis

Reactivity and Synthesis
The compound serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives that can be utilized in creating more complex molecules. For example:

  • Synthesis of Pyrrole Derivatives : The reaction of this compound with different amines or amidrazones leads to the formation of novel pyrrole-based compounds with potential applications in drug discovery .

Material Science

Polymer Chemistry
In material science, this compound is being explored for its potential use in polymer chemistry. Its ability to form stable bonds with other organic materials makes it a candidate for developing new polymers with enhanced properties.

Summary Table of Applications

Application AreaSpecific UsesObservations
Medicinal ChemistryAnti-inflammatory and antimicrobial agentsSignificant inhibition of cytokines and bacteria
Organic SynthesisIntermediate for pyrrole derivativesVersatile reactivity leading to complex molecules
Material SciencePotential use in polymer developmentEnhances bonding stability in organic materials

Mechanism of Action

The mechanism of action of 3-acetyl-4-hydroxy-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Diketopiperazine Derivatives

Diketopiperazines (DKPs) share the 2,5-dione core but feature a six-membered piperazine ring. Key comparisons include:

Compound Name Structure Modifications Bioactivity (IC₅₀ or EC₅₀) Reference
Albonoursin (Compound 7) No acetyl/hydroxy groups; bicyclic DKP H1N1 inhibition: 6.8 ± 1.5 μM
(3Z,6S)-3-Benzylidene-6-isobutyl-DKP (Compound 6) Benzylidene and isobutyl substituents H1N1 inhibition: 28.9 ± 2.2 μM
3-Acetyl-4-hydroxy-1H-pyrrole-2,5-dione Acetyl and hydroxy substituents on pyrrole Data not reported in evidence

Key Findings :

  • The presence of bulky substituents (e.g., benzylidene in Compound 6) reduces antiviral potency compared to albonoursin, which has a simpler structure .
  • The acetyl group in this compound may sterically hinder interactions with viral targets but improve metabolic stability compared to DKPs with labile substituents.

Curcuminoid Diones

Curcumin analogs with β-diketone moieties, such as tetrahydrocurcumin (THC), exhibit DNA methyltransferase (DNMT) inhibition but suffer from poor bioavailability:

Compound Name Structure Features Bioactivity (DNMT1 Inhibition) Metabolic Stability Reference
Tetrahydrocurcumin (THC) Linear β-diketone Moderate activity Low
3-Acetyl-4-hydroxy-pyrrole-dione Cyclic dione with rigid structure Unknown Hypothetically higher (due to cyclic structure)

Key Findings :

  • Cyclic diones (e.g., pyrrole-diones) may resist metabolic degradation better than linear β-diketones like THC, which are prone to rapid conjugation .

Complex Pyrrolo-Pyrimidine-Diones

Compounds like 4g (from ) feature fused pyrrolo-pyrimidine-dione systems with additional aromatic substituents:

Compound Name (4g) Structural Features Hypothesized Bioactivity Reference
4g Methoxybenzyl, phenyl, and naphthalenyl groups Potential kinase/DNMT inhibition
3-Acetyl-4-hydroxy-pyrrole-dione Minimal aromatic substitution Likely narrower target spectrum

Key Findings :

  • Bulky aromatic groups in 4g may enhance binding to hydrophobic enzyme pockets, whereas 3-Acetyl-4-hydroxy-pyrrole-dione’s smaller substituents limit such interactions .
  • The hydroxy group in 3-Acetyl-4-hydroxy-pyrrole-dione could facilitate hydrogen bonding, a feature absent in 4g.

Biological Activity

3-Acetyl-4-hydroxy-1H-pyrrole-2,5-dione, also known as "N-acetyl-4-hydroxy-1H-pyrrole-2,5-dione," is a heterocyclic compound with significant biological activity. This article delves into its synthesis, biological properties, and potential applications in medicine and research.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichloro-1H-pyrrole with acetylating agents under controlled conditions. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit potent anticancer activity. For instance, a study demonstrated that modifications in the side groups of pyrrole derivatives significantly influenced their efficacy against cancer cell lines. The compound showed inhibitory effects on growth in various cancer types, particularly colon cancer cell lines such as HCT-116 and SW-620 .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with cellular targets such as enzymes and receptors. In particular, it may act as an inhibitor of specific tyrosine kinases involved in cancer progression . Molecular docking studies suggest that these compounds can form stable complexes with ATP-binding sites of growth factor receptors like EGFR and VEGFR2 .

Study 1: Antiproliferative Activity

In a series of experiments conducted to evaluate the antiproliferative effects of various pyrrole derivatives, this compound exhibited a significant decrease in cell viability at concentrations as low as 1.0×108 M1.0\times 10^{-8}\text{ M}. The study utilized the MTT assay to quantify cell proliferation and confirmed the compound's potential as a lead for further development in cancer therapy .

Study 2: Interaction with Lipid Membranes

Another investigation focused on the interaction of this compound with lipid bilayer membranes. The findings indicated that the compound could intercalate into lipid membranes, leading to changes in membrane conductance and capacity. This behavior suggests potential implications for drug delivery systems and membrane-targeted therapies .

Data Table: Biological Activity Summary

Activity Effect Concentration (M) Reference
Anticancer (Colon Cancer)Inhibition of cell growth1.01.6×1081.0-1.6\times 10^{-8}
Interaction with MembranesIncreased conductance and capacityNot specified
Enzyme InhibitionPotential inhibition of tyrosine kinasesNot specified

Q & A

Q. What are the established synthetic routes for 3-Acetyl-4-hydroxy-1H-pyrrole-2,5-dione, and how are intermediates purified?

The compound is synthesized via cyclization reactions. A common method involves refluxing a precursor (e.g., 4-aroyl derivatives) with chloranil in xylene for 25–30 hours, followed by alkaline workup (5% NaOH) to isolate the organic layer. Purification is typically achieved through recrystallization from methanol or ethanol, ensuring removal of byproducts like unreacted chloranil . For analogous pyrrolidine-diones, multi-component reactions using aniline, acetylenedicarboxylates, and aldehydes are also effective, with purification via column chromatography or repeated crystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Structural characterization relies on:

  • FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dione moiety) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., deshielded hydroxy protons) and carbon frameworks .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, single-crystal studies at 100 K with R factors <0.05 ensure precise molecular geometry .

Q. How does the compound behave under varying pH conditions during synthesis?

The hydroxy and acetyl groups influence solubility and reactivity. In alkaline conditions (pH >10), the hydroxy group deprotonates, enhancing nucleophilicity for acylation or sulfonation. Acidic conditions (pH <4) may protonate the pyrrole nitrogen, altering electronic effects in cyclization steps .

Advanced Research Questions

Q. What computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) studies optimize molecular geometries and calculate frontier molecular orbitals (HOMO/LUMO). For structurally related pyrroles, DFT predicts electrophilic substitution sites (e.g., C-3/C-4 positions) and correlates with experimental reactivity patterns . TDDFT further models UV-Vis absorption spectra, aiding in photochemical applications .

Q. How do substituent electronic effects modulate reactivity in multi-component reactions?

Electron-withdrawing groups (e.g., acetyl) decrease pyrrole ring electron density, favoring nucleophilic attacks at the dione oxygen. In contrast, electron-donating groups (e.g., hydroxy) enhance resonance stabilization, directing electrophiles to the pyrrole β-positions. Solvent polarity (e.g., xylene vs. ethanol) further tunes regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

Discrepancies arise from assay conditions (e.g., cell line specificity, concentration ranges). Meta-analyses should standardize protocols (e.g., MTT assays at 24–72 hr) and validate target engagement via enzyme inhibition assays (e.g., kinase profiling) . Purity (>95% by HPLC) must be confirmed, as residual solvents (e.g., xylene) can skew results .

Q. Why do solvent choices critically impact synthesis efficiency and yield?

High-boiling solvents (xylene, toluene) favor prolonged reflux for cyclization, while polar aprotic solvents (DMF) accelerate nucleophilic substitutions. For example, ethanol facilitates recrystallization but may reduce yields due to intermediate solubility limitations .

Q. How does the compound compare to analogs (e.g., 3,6-bis-chlorophenyl derivatives) in material science applications?

Substituents dictate π-stacking and charge-transfer properties. Chlorophenyl analogs exhibit enhanced luminescence in OLED studies due to rigidified conjugation, whereas acetyl/hydroxy groups promote hydrogen bonding in supramolecular assemblies .

Methodological Considerations

Q. What analytical workflows ensure accurate quantification in biological assays?

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (5→95% over 20 min) for retention time consistency .
  • Mass spectrometry : ESI+ mode detects [M+H]+ ions (e.g., m/z 221 for the parent ion), with fragmentation patterns confirming decomposition pathways .

Q. How are stability studies designed to assess degradation under thermal/UV stress?

Accelerated stability testing at 40°C/75% RH over 6 months identifies degradation products (e.g., decarboxylation or oxidation byproducts). Photostability under UV (λ = 254 nm) is monitored via periodic HPLC, with quinine actinometry calibrating light exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Acetyl-4-hydroxy-1H-pyrrole-2,5-dione
Reactant of Route 2
3-Acetyl-4-hydroxy-1H-pyrrole-2,5-dione

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